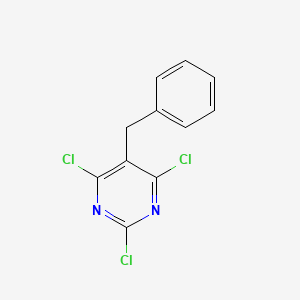
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde is a chemical compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyridazinone ring attached to a benzaldehyde moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-hydrazinopyridazine with benzaldehyde derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Analyse Des Réactions Chimiques
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticonvulsants and muscle relaxants.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyridazinone ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
4-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde can be compared with other pyridazinone derivatives, such as:
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-3-carboxylic acid: This compound has a similar pyridazinone core but with different substituents, leading to distinct biological activities.
2-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)-N-methyl-N-[(thiophen-3-yl)methyl]acetamide: Another pyridazinone derivative with unique substituents that confer different chemical and biological properties.
Propriétés
Numéro CAS |
77281-80-2 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-(1-methyl-6-oxopyridazin-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-14-12(16)7-6-11(13-14)10-4-2-9(8-15)3-5-10/h2-8H,1H3 |
Clé InChI |
WMTUGBOJTUXXHB-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-[4-(2-Methyl-thiazol-4-yl)-phenylamino]-thiazol-4-yl}-acetic acid](/img/structure/B13932034.png)

![3-(2-Propen-1-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B13932039.png)
![1-(Phenylsulfonyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13932046.png)

![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)






